molecular formula C6H10O B074856 2,2-Dimethylcyclobutan-1-one CAS No. 1192-14-9

2,2-Dimethylcyclobutan-1-one

Cat. No. B074856
CAS RN: 1192-14-9
M. Wt: 98.14 g/mol
InChI Key: DOPFCVBSOPCWAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 2,2-Dimethylcyclobutan-1-one related compounds has been explored through various methods. For instance, 1,3-Dimethylenecyclobutane, a related compound, was synthesized using 3-methylenecyclobutanecarboxylic acid and (3-methylenecyclobutylcarbinyl)-dimethylamine (Caserio et al., 1958).

Molecular Structure Analysis

  • The molecular structure of compounds related to 2,2-Dimethylcyclobutan-1-one, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, was determined using single crystal X-ray analysis. This compound shows a slightly distorted square-planar arrangement of the central four-membered ring (Shabir et al., 2020).

Chemical Reactions and Properties

  • Research on derivatives of 2-aminocyclobutane-1-carboxylic acid, related to 2,2-Dimethylcyclobutan-1-one, reveals the formation of strong intramolecular hydrogen bonds leading to rigid molecular structures, indicating significant reactivity and stability of these compounds (Izquierdo et al., 2005).

Physical Properties Analysis

  • The molecular structures of compounds like 1,1-dimethylsilacyclobutane, closely related to 2,2-Dimethylcyclobutan-1-one, reveal details about bond lengths and angles, providing insights into the physical properties of these types of compounds (Shen et al., 1991).

Chemical Properties Analysis

  • The gem-dimethyl effect in dimethyl-substituted cyclobutane, a structural analog of 2,2-Dimethylcyclobutan-1-one, shows significant effects on the thermodynamic properties of these compounds. This effect indicates a reduction in strain compared to unsubstituted cyclobutane, affecting its chemical behavior (Ringer & Magers, 2007).

Scientific Research Applications

Organic Synthesis and Crystal Structure

  • Synthesis and Structural Analysis : 2,2-Dimethylcyclobutan-1-one and its derivatives play a crucial role in the synthesis of complex organic molecules. For example, the synthesis of 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl thiourea demonstrates its importance in preparing compounds with potential applications in medicinal chemistry and material science. The crystal structure of this compound, determined through single crystal X-ray diffraction, provides insights into its molecular geometry and intermolecular interactions, highlighting its semi-chair conformation and the presence of hydrogen bonds (Yin et al., 2012).

  • Gem-Dimethylcyclobutane Motif in Natural Products : Research into gem-dimethylcyclobutanes, to which 2,2-Dimethylcyclobutan-1-one belongs, reveals their widespread occurrence in natural products. These structures have captivated synthetic chemists due to their challenging synthesis, which, until recently, relied heavily on naturally occurring terpenes. Advancements in de novo synthesis of these motifs expand the scope of accessible molecules, underscoring the structural and synthetic significance of 2,2-dimethylcyclobutan-1-one derivatives (Hancock, Wiest, & Brown, 2019).

Photoreaction Studies

  • Photocycloaddition Reactions : The compound and its derivatives are subjects of photoreaction studies, where their behavior under UV irradiation is analyzed. Such studies are crucial for understanding the photostability and photoreactivity of organic molecules, with implications for their application in photochemical syntheses and materials science. For instance, photocycloaddition reactions of 5,5-dimethyl-3-(3-methylbut-3-en-1-ynyl)cyclohex-2-en-1-one, related to 2,2-dimethylcyclobutan-1-one, have been explored to understand their potential in forming complex cyclic structures through light-induced reactions (Inhülsen, Kopf, & Margaretha, 2008).

Conformational and Strain Energy Studies

  • Conformational Analysis : Studies on dimethyl-substituted cyclobutanes, including 2,2-dimethylcyclobutan-1-one, focus on their strain energy and conformational properties. These investigations provide valuable information on the thermodynamics of ring systems, aiding in the design of molecules with desired stability and reactivity profiles. The gem-dimethyl effect, which refers to the influence of methyl groups on the cyclization reactions and ring strain, has been a particular focus, with research showing that 1,1-dimethylcyclobutane exhibits lower strain than its unsubstituted counterpart, highlighting the stabilizing effect of dimethyl groups (Ringer & Magers, 2007).

Safety And Hazards

The compound is classified as a flammable liquid and vapor (Hazard statement: H226) . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . The container should be kept tightly closed . It is recommended to use explosion-proof electrical/ventilating/lighting equipment and non-sparking tools . Actions should be taken to prevent static discharges . Protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

2,2-dimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5(6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPFCVBSOPCWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336621
Record name 2,2-Dimethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclobutan-1-one

CAS RN

1192-14-9
Record name 2,2-Dimethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclobutan-1-one
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